6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
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Overview
Description
“6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one” is a chemical compound with the formula C18H19N3O . It appears as a crystalline solid .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C18H19N3O/c1-13-6-8-14(9-7-13)18(22)21-12-15-4-3-11-20(15)17-16(21)5-2-10-19-17/h2,5-10,15H,3-4,11-12H2,1H3
. This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a crystalline solid . Its molecular formula is C18H19N3O .Scientific Research Applications
Vascular Smooth Muscle Relaxation and Antihypertensive Activity
A study by Abou-Gharbia et al. (1984) investigated tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines for their ability to relax potassium-depolarized aortic smooth muscle and their antihypertensive activity. Specifically, 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one showed significant hypotensive properties but little vascular smooth muscle relaxant activity (Abou-Gharbia et al., 1984).
Synthesis and Structural Studies
A range of studies have focused on the synthesis and properties of derivatives of pyrrolo[1,2-a]pyrazines, including the specific compound . These studies have explored various synthetic routes and potential applications, contributing to a deeper understanding of the chemical and physical properties of these compounds. Key studies include:
- Synthesis of related structures, exploring different synthetic pathways and potential biological activities (Schonafinger et al., 1988).
- Investigation of thermal cyclization processes related to pyrrolo[1,2-a]pyrazines (Clark et al., 1976).
- Studies on the synthesis of lactam and ketone precursors of related pyrrolo[1,2-a]pyrazine structures (Branden et al., 1992).
- Synthesis of pyrido[3,2-e]pyrrolo[2,1-c][1,2,4]triazines, expanding the structural complexity and potential applications of pyrrolo[1,2-a]pyrazines (Savelli et al., 1999).
Enantioselective Synthesis
The compound has also been studied in the context of asymmetric synthesis. For instance, Huang et al. (2014) achieved highly enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts, providing a direct access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives (Huang et al., 2014).
properties
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPFIDIJMNDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
Citations
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